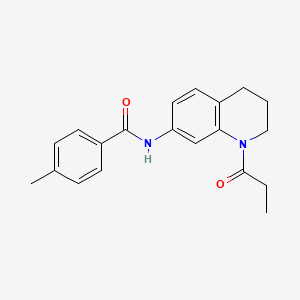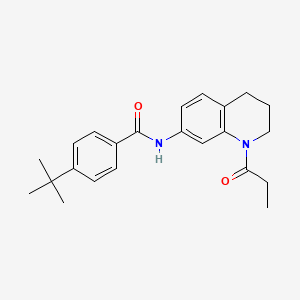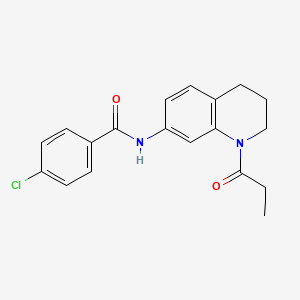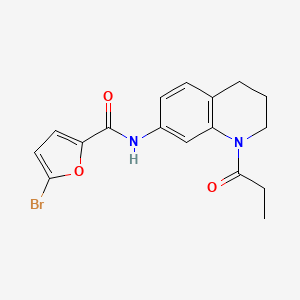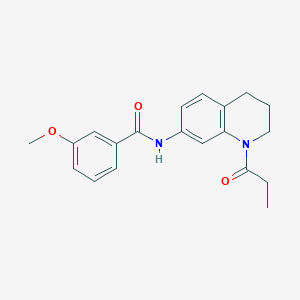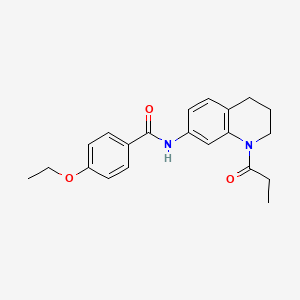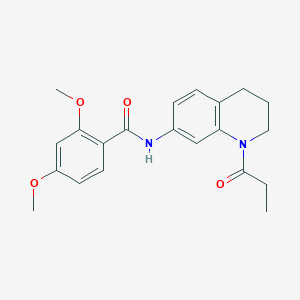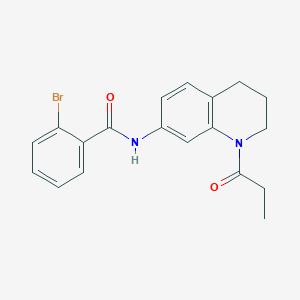
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (also known as ETP-N-PPTQ) is a small molecule that has recently gained attention in scientific research due to its potential applications in various fields. This molecule has been studied for its ability to act as a substrate for enzymes, as a ligand for receptors, and as a scaffold for drug design. ETP-N-PPTQ is also a promising compound for use in lab experiments due to its low toxicity and easy synthesis.
科学研究应用
ETP-N-PPTQ has been studied for its potential applications in various fields. It has been used as a substrate for enzymes, as a ligand for receptors, and as a scaffold for drug design. It has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, ETP-N-PPTQ has been investigated for its ability to modulate the activity of certain G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes.
作用机制
The mechanism of action of ETP-N-PPTQ is not yet fully understood. However, it is believed that the molecule binds to certain enzymes and GPCRs, which results in the inhibition or modulation of their activity. For example, it is thought that ETP-N-PPTQ binds to COX-2 and inhibits its activity, resulting in the inhibition of inflammation. It is also believed that ETP-N-PPTQ binds to certain GPCRs and modulates their activity, which can lead to changes in physiological processes.
Biochemical and Physiological Effects
ETP-N-PPTQ has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. Additionally, it has been shown to modulate the activity of certain GPCRs, which can lead to changes in physiological processes. For example, it has been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
ETP-N-PPTQ has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has low toxicity and is relatively inexpensive to produce. However, it is important to note that ETP-N-PPTQ is not yet fully understood and may have unknown effects on biochemical and physiological processes.
未来方向
The potential applications of ETP-N-PPTQ are still being explored. Future research could focus on further elucidating the mechanism of action of the molecule, as well as investigating its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of ETP-N-PPTQ as a substrate for enzymes and as a ligand for receptors. Finally, research could be done to investigate the potential of ETP-N-PPTQ as a scaffold for drug design.
合成方法
ETP-N-PPTQ can be synthesized from commercially available starting materials. The synthesis procedure involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride (PPTQ-Cl) with 2-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the resulting product is ETP-N-PPTQ.
属性
IUPAC Name |
2-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(24)23-13-7-8-15-11-12-16(14-18(15)23)22-21(25)17-9-5-6-10-19(17)26-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAJHCCAZWZMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




